3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide
Description
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a dihydroimidazole ring and a carboxamide substituent. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .
Properties
CAS No. |
89033-07-8 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
3-amino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H5N5O/c4-2-6-1-8(7-2)3(5)9/h1H,(H2,4,7)(H2,5,9) |
InChI Key |
BYAQWNYPXQRHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide, also known as 3-amino-1,2,4-triazole-1-carboxamide, is a triazole derivative with a variety of applications, particularly in medicinal chemistry . Triazoles, which contain three nitrogen atoms in their structure, allow for structural modifications that can lead to the development of novel therapeutic agents, setting them apart from other heterocyclic compounds .
Basic Information
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide has a molecular weight of 127.10500 g/mol and a density of 2.01 g/cm3 . It has a boiling point of 432.1ºC at 760 mmHg and a flash point of 215.1ºC . The molecular formula is C3H5N5O .
Scientific Research Applications
Triazoles, including 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide, are a significant scaffold in medicinal chemistry and chemical biology because they participate in a variety of biological processes linked to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many medications are available on the market, and research into new triazoles is ongoing to discover new and improved pharmacological applications .
Anti-inflammatory Activity
Some 1,2,4-triazole derivatives have anti-inflammatory activity . One derivative was found to be a selective COX-2 inhibitor with a COX-2 IC50 of 20.5 µM, more potent than indomethacin (COX-2 IC50 = 29.6 µM) . In vivo, this compound's anti-inflammatory properties were confirmed in the carrageenan-induced paw edema test .
Anticancer Activity
Triazole-containing compounds have demonstrated anticancer properties . For example, studies have examined the phosphoinositide 3-kinase (PI3K)-γ-specific properties of 1,4-substituted 1,2,3-triazolo-quinazolinones, with some compounds showing less toxicity against HL-60 cells (IC50 = 1 µM) . Further research revealed that these compounds showed selectivity against PI3Kγ isoforms, with IC50 values of 1 and 3 µM, respectively . Additionally, a quinazoline-triazole conjugate was found to be a potential Pan-KIT mutant inhibitor for gastrointestinal stromal tumors, showing potential growth inhibition of KIT mutant cell lines .
Antitrypanosomatid Activity
Mechanism of Action
The mechanism of action of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catalase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species, which can have various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
1H-1,2,3-Triazole Derivatives
- Structural Features: 1H-1,2,3-Triazole analogs lack the imino group and dihydroimidazole fusion but retain the triazole core. Substituents like aryl groups or alkyl chains are common at the 1-, 4-, or 5-positions .
- Biological Activity : These compounds exhibit carbonic anhydrase-II inhibitory activity (IC₅₀ values: 0.8–12.4 µM) and antimicrobial properties. For example, click chemistry-derived analogs show enhanced binding via π-π stacking and hydrogen bonding .
1-Substituted-1H-Imidazole-2-Carboxylic Acid Derivatives
- Structural Features : These compounds replace the triazole core with an imidazole ring and a carboxylic acid group. The absence of the fused dihydroimidazole ring reduces conformational rigidity .
- Biological Activity: Known as metallo-β-lactamase inhibitors (e.g., IC₅₀: <1 µM for some derivatives), targeting bacterial resistance mechanisms.
- Synthesis : Prepared via alkylation of ethyl 1H-imidazole-2-carboxylate followed by ester hydrolysis, a route distinct from triazole synthesis .
4-Amino-1H-1,2,4-Triazol-1-ium Salts
- Structural Features: These salts feature a protonated 1,2,4-triazole ring with amino substituents. The lack of a carboxamide group limits their hydrogen-bonding diversity compared to 3-imino-1,2,4-triazole-1-carboxamide .
- Applications: Used in non-linear optics due to their crystalline polarity and charge-transfer properties. The carboxamide in 3-imino-1,2,4-triazole could enhance these properties via stronger dipole interactions .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS No. 89033-07-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C₃H₅N₅O
- Molecular Weight : 127.11 g/mol
- Structure : The compound features a triazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide. The compound has been evaluated for its efficacy against several pathogenic microorganisms.
Case Study: Antimicrobial Evaluation
In a study assessing various derivatives of triazoles, 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide was included in the evaluation of minimum inhibitory concentrations (MIC) against bacterial strains. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2.0 µg/mL for the most active derivatives .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide | 0.5 - 2.0 | Staphylococcus aureus, E. coli |
Anticancer Activity
The anticancer properties of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide have also been explored in various studies. Its derivatives have shown promising results in inhibiting the growth of cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of triazole derivatives against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound exhibited varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell viability.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HepG2 | 12.22 | 4-Aminophenyl derivative |
| HCT116 | 14.16 | 4-Aminophenyl derivative |
| MCF7 | 14.64 | 4-Aminophenyl derivative |
The structure–activity relationship analysis revealed that modifications to the triazole moiety significantly influenced cytotoxic potential against these cell lines .
The mechanisms through which 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide exerts its biological effects are multifaceted:
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Mechanism
For anticancer activity, the compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of electron-donating groups on the phenyl ring enhances its cytotoxicity by increasing cellular uptake and interaction with DNA .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide with high purity?
- Answer : Utilize condensation reactions involving hydrazine derivatives and carbonyl precursors under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust stoichiometric ratios and catalysts (e.g., triethylamine) to minimize side products . Confirm purity via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are essential for structural characterization of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide?
- Answer : Employ 1H/13C NMR to resolve proton environments (e.g., imino NH at δ 8.5–9.5 ppm) and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). X-ray crystallography resolves stereoelectronic properties if single crystals are obtainable .
Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?
- Answer : Conduct accelerated stability testing (per ICH guidelines) at 40°C/75% RH over 6 months. Analyze degradation products via LC-MS/MS and quantify using validated HPLC methods. Kinetic modeling (Arrhenius equation) predicts shelf-life. Store samples in amber vials at -20°C to minimize photolytic/hydrolytic degradation .
Advanced Research Questions
Q. What computational strategies are effective for establishing QSAR models of triazole-carboxamide derivatives?
- Answer : Use molecular descriptors (logP, molar refractivity, topological indices) and machine learning algorithms (e.g., partial least squares regression) to correlate structural features with bioactivity. Validate models via leave-one-out cross-validation and external test sets. Dock derivatives into target enzyme active sites (e.g., using AutoDock Vina) to identify critical binding interactions .
Q. How can contradictions in reported bioactivity data be resolved across studies?
- Answer : Perform meta-analysis to identify variability sources (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., fixed IC50 measurement methods). Apply multivariate statistical tools (ANOVA, principal component analysis) to isolate significant factors. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What reactor configurations enhance scalability of triazole-carboxamide synthesis?
- Answer : Implement continuous flow reactors for improved heat/mass transfer and reduced reaction times (residence time: 10–30 min). Optimize parameters (temperature, pressure) via design of experiments (DOE) . Integrate process analytical technology (PAT) (e.g., in-line FTIR) for real-time monitoring. Pilot-scale trials should assess mixing efficiency and catalyst recovery .
Q. How can the mechanism of enzyme inhibition by this compound be elucidated?
- Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate/inhibitor concentrations) to determine inhibition type (competitive/non-competitive). Use isothermal titration calorimetry (ITC) to measure binding affinity. X-ray crystallography or cryo-EM resolves inhibitor-enzyme complexes. Isotopic labeling (e.g., 14C) tracks metabolic fate in vitro .
Q. What methodologies assess bioavailability and pharmacokinetics in preclinical models?
- Answer : Perform in vitro permeability assays (Caco-2 monolayers) and plasma protein binding studies (equilibrium dialysis). In vivo, administer the compound to rodents (oral/IV) and collect serial blood samples. Quantify plasma concentrations via LC-MS/MS . Use compartmental modeling (e.g., non-linear mixed-effects) to estimate AUC, t1/2, and clearance .
Notes
- Methodological Rigor : Answers emphasize reproducible protocols (e.g., ICH guidelines, DOE) and validation techniques (cross-validation, orthogonal assays).
- Advanced Tools : Integration of computational (QSAR, docking) and engineering (flow reactors, PAT) approaches addresses both molecular and process-scale challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
